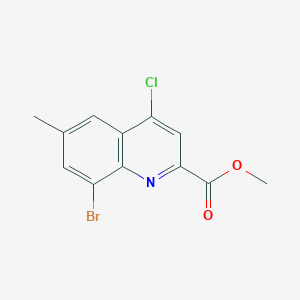

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

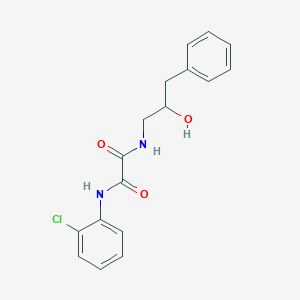

“Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” is a synthetic compound with a chemical formula of C11H7BrClNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.

Molecular Structure Analysis

The molecular structure of “Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” can be represented by the SMILES stringCc1cc(Br)c2nccc(Cl)c2c1 . This indicates that the molecule contains a bromine (Br) and a chlorine (Cl) atom, along with a methyl group (CH3), all attached to a quinoline core. Physical And Chemical Properties Analysis

“Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” is a solid compound . Its molecular weight is 300.54 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methods

Research has developed methodologies for the ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides, demonstrating the utility of related structures in high-yield, regioselective chemical synthesis (Fruchey, Monks, & Cook, 2014). Additionally, auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives have been developed, showing the versatility of quinoline derivatives in complex organic syntheses (Shabashov & Daugulis, 2010).

Photolabile Protecting Groups

8-Bromo-7-hydroxyquinoline (BHQ), a related structure, has been synthesized and identified as a new photolabile protecting group for carboxylic acids. Its high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it useful in vivo, particularly for caging biological messengers (Fedoryak & Dore, 2002).

Corrosion Inhibition

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, similar to Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. These studies provide insights into the design of new corrosion inhibitors with high efficiency (Rbaa et al., 2019).

Biological Applications

In the realm of drug design, quinoline-8-carboxamides have been explored as a new class of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme with a wide variety of therapeutic activities. This research underscores the potential of quinoline derivatives in the development of new therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-6-3-7-9(14)5-10(12(16)17-2)15-11(7)8(13)4-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKEYGWZYJGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)